molecular formula C17H33BrO2 B1597004 Methyl 16-bromohexadecanoate CAS No. 26825-89-8

Methyl 16-bromohexadecanoate

Cat. No.: B1597004
CAS No.: 26825-89-8
M. Wt: 349.3 g/mol
InChI Key: ZYTQDEJMRYPSHE-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis and Materials Science

In the realm of organic synthesis, Methyl 16-bromohexadecanoate serves as a versatile building block. vulcanchem.com The terminal bromine atom is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. vulcanchem.com This allows for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives. vulcanchem.com Furthermore, it can participate in cross-coupling reactions to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. vulcanchem.com

The compound's utility extends to materials science, particularly in the creation of self-assembled monolayers (SAMs). scbt.comalkalisci.com SAMs are highly ordered molecular assemblies that form spontaneously on surfaces, and ω-functionalized long-chain molecules like this compound are ideal building blocks for their construction. alkalisci.comchemicalbook.com Recently, it has been used in the synthesis of aromatized liposomes for drug delivery systems, where the modification of lipid bilayers with aromatic groups can enhance drug loading and control release. nih.gov For instance, it was used to create methyl 16-phenoxyhexadecanoate, a precursor for a phenoxy-conjugated phospholipid. nih.gov

Pervasive Role in Biomedical and Radiopharmaceutical Research

One of the most prominent applications of this compound is in biomedical and radiopharmaceutical research. vulcanchem.com It is a key precursor in the synthesis of radiolabeled fatty acid analogs for positron emission tomography (PET) imaging. vulcanchem.comnih.gov Specifically, it is used to synthesize 16-[¹⁸F]fluoro-palmitic acid ([¹⁸F]FP), a radiotracer for myocardial metabolism imaging. nih.govresearchgate.net The synthesis involves a nucleophilic substitution reaction where the bromine atom is displaced by the radioactive fluorine-18 (B77423) isotope ([¹⁸F]F⁻). nih.govnih.gov

The development of radiolabeled fatty acids is crucial for studying fatty acid metabolism in various physiological and pathological states. nih.gov Research has explored different methods, including microwave-assisted synthesis, to improve the efficiency of incorporating the [¹⁸F]fluoride into the fatty acid chain using this compound as the starting material. nih.gov

Evolution of Research Trajectories

The scientific journey of fatty acids began with the discovery of their essential role in nutrition in the 1920s. nih.gov Over the decades, research has expanded to explore their diverse functions and applications. The interest in modified fatty acids, such as halogenated derivatives like this compound, grew with the advancement of synthetic organic chemistry and the need for specialized molecules in various fields.

The application of radiopharmaceuticals dates back over 80 years with the use of iodine-131 (B157037) for thyroid disorders. iaea.org The development of PET imaging and the need for specific molecular probes to visualize metabolic processes in vivo propelled the use of precursors like this compound for the synthesis of radiotracers. iaea.orgkuleuven.be The continuous evolution of radiolabeling techniques and the quest for more stable and effective imaging agents ensure that this compound will remain a valuable tool in radiopharmaceutical research. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 26825-89-8
Molecular Formula C₁₇H₃₃BrO₂
Molecular Weight 349.35 g/mol
Appearance White solid
Melting Point 30-34 °C
Boiling Point 384.8 °C at 760 mmHg
Density 1.072 g/cm³

Note: The data in this table is compiled from publicly available sources. vulcanchem.comsigmaaldrich.com

Properties

IUPAC Name

methyl 16-bromohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTQDEJMRYPSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371628
Record name Methyl 16-bromohexadecanoate
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Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-89-8
Record name Methyl 16-bromohexadecanoate
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Record name Methyl 16-bromohexadecanoate
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Synthetic Methodologies and Complex Chemical Transformations

Established Synthetic Pathways for Methyl 16-bromohexadecanoate

The generation of this compound is primarily achieved through direct esterification of its corresponding carboxylic acid or by modification of suitable precursor compounds.

The most common and direct method for synthesizing this compound is the Fischer esterification of 16-bromohexadecanoic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol. Typically, a strong acid catalyst such as concentrated sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. The reaction is reversible, and using methanol as the solvent ensures a high concentration of one of the reactants, driving the equilibrium towards the product side.

A typical laboratory procedure involves refluxing a mixture of 16-bromohexadecanoic acid and methanol in the presence of a catalytic amount of concentrated sulfuric acid for an extended period, often 24 hours, to ensure complete conversion.

Table 1: Fischer Esterification for this compound Synthesis

Reactant 1 Reactant 2 Catalyst Key Conditions Product
16-bromohexadecanoic acid Methanol (excess) Conc. Sulfuric Acid Reflux (24h) This compound

This compound is fundamentally derived from its carboxylic acid precursor, 16-bromohexadecanoic acid chemicalbook.comsigmaaldrich.comsigmaaldrich.comscbt.com. The synthesis of this precursor is a critical step. While various methods exist for the synthesis of ω-bromo fatty acids, a relevant strategy for long-chain alkyl bromides is the Hunsdiecker reaction or its modifications wikipedia.orgalfa-chemistry.combyjus.comorganic-chemistry.org. This reaction facilitates the conversion of a carboxylic acid to an alkyl bromide with one less carbon atom (a decarboxylative halogenation).

Theoretically, 16-bromohexadecanoic acid could be synthesized from heptadecanedioic acid. In a modified Hunsdiecker reaction, the silver salt of the mono-ester of heptadecanedioic acid would be treated with bromine. This process would induce decarboxylation and subsequent bromination to yield the 16-bromo-ester directly or the corresponding acid after hydrolysis. Once the 16-bromohexadecanoic acid precursor is obtained, the esterification proceeds as described previously.

Advanced Functional Group Interconversions and Derivatization Strategies

The terminal bromine atom on the long alkyl chain of this compound is a versatile functional handle for a wide array of chemical modifications, primarily through nucleophilic substitution reactions.

The carbon-bromine (C-Br) bond in this compound is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles pressbooks.pubck12.org. A nucleophilic substitution reaction involves the replacement of the bromide ion (the leaving group) by an electron-rich nucleophile, leading to the formation of a new covalent bond byjus.com. This reaction is fundamental for introducing new functional groups at the terminal (ω) position of the hexadecanoate chain.

For this compound, which is a primary alkyl halide, nucleophilic substitution proceeds almost exclusively through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. The key features of the SN2 pathway are:

Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond is breaking byjus.comyoutube.com.

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide) ck12.orgbyjus.com. This trajectory minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the C-Br bond's LUMO.

Bimolecular Rate Law: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. Rate = k[R-Br][Nu⁻].

Inversion of Stereochemistry: If the reaction were to occur at a chiral center, the SN2 mechanism would result in an inversion of the stereochemical configuration.

The primary nature of the alkyl bromide in this compound strongly favors the SN2 pathway because the alternative SN1 pathway would require the formation of a highly unstable primary carbocation. Furthermore, the unbranched, long alkyl chain offers minimal steric hindrance at the reaction center, facilitating the backside approach of the nucleophile.

The utility of this compound as a synthetic intermediate lies in the ability to replace the terminal bromine with a wide variety of nucleophiles. This allows for the synthesis of a diverse library of ω-functionalized long-chain fatty acid esters, which are valuable in materials science and biochemistry. The bromide is an excellent leaving group because the bromide ion (Br⁻) is a weak base and is stable in solution bits-pilani.ac.in.

By selecting the appropriate nucleophile, a range of functional groups can be introduced. For example:

Hydroxide (OH⁻) yields the corresponding terminal alcohol (Methyl 16-hydroxyhexadecanoate).

Cyanide (CN⁻) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid (creating a dicarboxylic acid ester) or reduced to an amine doubtnut.comaskfilo.comdoubtnut.com.

Azide (B81097) (N₃⁻) results in a terminal azide, which can be converted to a primary amine via reduction or used in "click chemistry" reactions like the Huisgen cycloaddition.

Iodide (I⁻) can replace the bromide in a Finkelstein reaction, creating a more reactive alkyl iodide.

Thiolates (RS⁻) can be used to introduce terminal thioether functionalities.

This strategic functionalization allows for the precise tailoring of the terminal end of the long fatty acid chain for specific applications.

Table 2: Examples of Nucleophilic Substitution on an Alkyl Bromide (R-Br)

Nucleophile Reagent Example Product Functional Group Product Example
Hydroxide Sodium Hydroxide (NaOH) Alcohol (-OH) R-OH
Cyanide Potassium Cyanide (KCN) Nitrile (-C≡N) R-C≡N
Azide Sodium Azide (NaN₃) Azide (-N₃) R-N₃
Iodide Sodium Iodide (NaI) Iodide (-I) R-I
Thiolate Sodium Thiolate (NaSR') Thioether (-SR') R-SR'

Carbon-Carbon Bond Forming Reactions

This compound, a long-chain functionalized alkyl halide, serves as a valuable building block in the synthesis of more complex molecules through the formation of new carbon-carbon bonds. Its terminal bromide allows for participation in a variety of cross-coupling and organometallic reactions, while the methyl ester at the opposite end provides a site for further chemical modification. This section explores several key synthetic methodologies where this compound can be utilized as an electrophilic partner.

Cross-Coupling Methodologies Utilizing this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. uwindsor.ca As an unactivated primary alkyl bromide, this compound's participation in these reactions was historically challenging but has become increasingly feasible with the development of advanced catalyst systems.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org While initially developed for aryl and vinyl halides, recent advancements have extended its utility to include nonactivated alkyl halides. The primary challenge in coupling sp³-hybridized halides like this compound is the propensity for side reactions.

Modern catalyst systems, particularly those employing nickel pincer complexes, have demonstrated remarkable efficacy in coupling nonactivated alkyl halides with aryl and heteroaryl Grignard reagents. nih.govacs.org These catalysts are tolerant of a wide array of functional groups, including the ester moiety present in this compound. nih.govacs.org The reaction typically proceeds in a solvent like tetrahydrofuran (THF) and may utilize additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance catalytic activity. acs.org

Below is a table representing typical conditions for a Kumada coupling of a long-chain primary alkyl bromide, analogous to the reactivity expected for this compound.

Table 1: Representative Kumada Cross-Coupling of a Primary Alkyl Bromide

Alkyl HalideGrignard ReagentCatalyst (mol%)AdditiveSolventProduct Yield (%)
1-BromooctanePhenylmagnesium chloride[((Me)NN₂)NiCl] (3)TMEDATHFHigh
1-Bromooctane4-Methoxyphenylmagnesium bromide[((Me)NN₂)NiCl] (3)TMEDATHFHigh
Ethyl 6-bromohexanoatePhenylmagnesium chloride[((Me)NN₂)NiCl] (3)O-TMEDATHF95%

Data is representative of findings for functionalized and unactivated primary alkyl bromides. nih.govacs.org

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org The use of sp³-hybridized alkyl halides in Stille couplings is generally less common and more challenging than with sp²-hybridized partners. harvard.edu Obstacles include slow rates of oxidative addition to the palladium(0) catalyst and competing β-hydride elimination pathways. harvard.edu

While the direct Stille coupling of this compound is not widely reported, research has shown that functional groups such as esters can be tolerated under specific conditions. nih.gov For instance, stereoretentive couplings of secondary alkyl groups containing esters have been achieved using specialized azastannatrane reagents, which enhance transmetallation efficiency and suppress side reactions. nih.gov However, the application to primary alkyl bromides like this compound remains a synthetic challenge, often requiring specialized ligands and conditions to achieve viable yields.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron species (like a boronic acid) and an organic halide. libretexts.orgharvard.edu It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. organic-chemistry.org A significant breakthrough in the field was the development of catalyst systems capable of coupling unactivated alkyl halides containing β-hydrogens, which was previously a major limitation. organic-chemistry.org

This advancement makes the Suzuki coupling a viable method for functionalizing molecules like this compound. The success of these reactions hinges on the use of specific palladium sources (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in combination with sterically hindered and electron-rich phosphine ligands. organic-chemistry.org A base is required to activate the organoboron reagent for the transmetalation step. organic-chemistry.org

The table below illustrates representative conditions for the Suzuki coupling of a primary alkyl bromide bearing an ester functional group.

Table 2: Representative Suzuki-Miyaura Coupling of a Functionalized Primary Alkyl Bromide

Alkyl HalideBoronic AcidCatalyst SystemBaseSolventTemperatureYield (%)
Methyl 5-bromovaleratePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene80 °C94%
1-Bromohexane4-Tolylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄THFRoom Temp.88%

Data is representative of modern Suzuki coupling methods for unactivated alkyl bromides. organic-chemistry.org

The Hiyama coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide. organic-chemistry.orgmdpi.com A key feature of this reaction is the requirement of an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org

Like other cross-coupling methods, the use of unactivated alkyl halides was a significant challenge. However, pioneering work has established that the Hiyama coupling of unactivated alkyl bromides and iodides can proceed efficiently at room temperature and with good tolerance for other functional groups. organic-chemistry.orgnih.gov This makes the Hiyama coupling a practical method for the derivatization of this compound. The optimal catalyst system for this transformation often consists of a palladium(II) source, a sterically demanding trialkylphosphine ligand, and a fluoride activator. organic-chemistry.org

The following table outlines typical conditions for this modern Hiyama coupling protocol.

Table 3: Representative Room-Temperature Hiyama Coupling of a Primary Alkyl Bromide

Alkyl HalideArylsilaneCatalyst SystemActivatorSolventYield (%)
1-BromooctanePhSi(OMe)₃PdBr₂ / P(t-Bu)₂MeTBAFTHF81%
Ethyl 6-bromohexanoate4-MeO-C₆H₄Si(OMe)₃PdBr₂ / P(t-Bu)₂MeTBAFTHF75%

Data is representative of the conditions developed for room-temperature Hiyama couplings of unactivated alkyl bromides. organic-chemistry.org

Grignard Reactions and Their Synthetic Utility

Grignard reagents are powerful carbon-based nucleophiles formed by the reaction of an organic halide with magnesium metal. byjus.commasterorganicchemistry.com The reaction of a Grignard reagent with an electrophile, such as a carbonyl compound, is a classic and highly effective method for forming carbon-carbon bonds. wisc.edu

However, the synthetic utility of forming a Grignard reagent from this compound is severely limited by a fundamental functional group incompatibility. Grignard reagents are highly reactive towards esters. leah4sci.com If one were to attempt the formation of the Grignard reagent from this compound, the newly formed organomagnesium species would immediately and uncontrollably react with the ester moiety of another molecule of the starting material.

This intermolecular reaction would lead to the formation of a tertiary alcohol after the addition of a second equivalent of the Grignard reagent, resulting in dimerization, oligomerization, and a complex mixture of products rather than the desired, stable Grignard reagent. Because of this inherent self-destructive reactivity, this compound is not a suitable substrate for the formation of a stable Grignard reagent that can be used in subsequent synthetic steps. Therefore, its synthetic utility in this context is negligible, serving as a classic example of the importance of considering functional group compatibility in retrosynthetic analysis.

Reduction Reactions for Structural Modification

The ester functionality of this compound can be reduced to a primary alcohol, yielding 16-bromohexadecan-1-ol. musechem.comsigmaaldrich.comfrontierspecialtychemicals.comachemblock.com This transformation is significant as it converts the methyl ester into a hydroxyl group, a versatile functional group for further synthetic manipulations.

Bouveault-Blanc Reduction

A classic method for the reduction of esters to primary alcohols is the Bouveault-Blanc reduction. alfa-chemistry.comwikipedia.org This reaction utilizes metallic sodium in the presence of an absolute alcohol, typically ethanol, as the reducing agent and proton source. alfa-chemistry.comwikipedia.org While it has been largely superseded in laboratory settings by complex metal hydride reductions due to its vigorous reaction conditions, it remains a cost-effective alternative for industrial-scale productions. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The mechanism involves a single electron transfer from sodium to the carbonyl group of the ester. organic-chemistry.org

Complex Metal Hydride Reductions

Modern organic synthesis predominantly employs complex metal hydrides for the reduction of esters due to their high efficiency and milder reaction conditions.

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols. masterorganicchemistry.comacs.orgcommonorganicchemistry.com The reduction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would efficiently yield 16-bromohexadecan-1-ol. masterorganicchemistry.comlibretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex to the carbonyl carbon of the ester. masterorganicchemistry.comlibretexts.org

It is important to note that LiAlH₄ can also reduce the alkyl halide functionality, although this reaction is generally slower than ester reduction. masterorganicchemistry.comrsc.org Careful control of reaction conditions may be necessary to achieve selective reduction of the ester group.

Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. masterorganicchemistry.com Under standard conditions, NaBH₄ does not typically reduce esters. masterorganicchemistry.comreddit.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, the reduction of esters with NaBH₄ can be achieved in the presence of Lewis acids like lithium chloride or zinc chloride, or by using a mixture of tetrahydrofuran (THF) and methanol at elevated temperatures. reddit.comresearchgate.net This enhanced reactivity allows for the selective reduction of the ester group in this compound to the corresponding primary alcohol. researchgate.net

Acyl Group Substitution Reactions

The ester group in this compound can undergo nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com This class of reactions provides a pathway to various other carboxylic acid derivatives.

A prominent example is transesterification , where the methyl ester is converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with ethanol under acidic or basic conditions would result in the formation of ethyl 16-bromohexadecanoate and methanol. masterorganicchemistry.com To drive the equilibrium towards the desired product, a large excess of the new alcohol is typically used. masterorganicchemistry.com

Ester Cleavage Methodologies

The ester linkage in this compound can be cleaved to yield the corresponding carboxylic acid, 16-bromohexadecanoic acid. This is commonly achieved through saponification , which involves the hydrolysis of the ester under basic conditions. masterorganicchemistry.com Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification, will yield 16-bromohexadecanoic acid. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. masterorganicchemistry.com

Substitution and Elimination Reactions of Alkyl Halide Functionality

The terminal bromine atom in this compound is susceptible to nucleophilic substitution and elimination reactions. The primary nature of the alkyl halide favors the Sₙ2 mechanism for substitution reactions. masterorganicchemistry.comwikipedia.org

A key example of a substitution reaction is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.comlibretexts.org In this reaction, the bromo-functionalized ester can react with an alkoxide to form an ether. For instance, if the ester group is first reduced to an alcohol to form 16-bromohexadecan-1-ol, subsequent treatment with a strong base to form the alkoxide, followed by an intramolecular Sₙ2 reaction, would lead to the formation of a cyclic ether. Alternatively, reacting this compound with a separate alkoxide, such as sodium ethoxide, would result in the substitution of the bromine atom to form methyl 16-ethoxyhexadecanoate. wikipedia.org

Mechanistic Studies of Reactions Involving this compound

The mechanistic understanding of chemical reactions is fundamental to controlling their outcomes and optimizing synthetic strategies. For a bifunctional molecule like this compound, which possesses both an ester and a terminal alkyl bromide, the primary reactive site for the transformations discussed here is the carbon atom bonded to the bromine atom. The reactions at this site predominantly follow a bimolecular nucleophilic substitution (S(_N)2) mechanism.

Reaction Kinetics and Thermodynamic Profiling

The kinetics of reactions involving this compound are characteristic of S(_N)2 processes, where the rate of reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. viu.cauci.edu This bimolecular dependency is a hallmark of the S(_N)2 mechanism, which proceeds through a single, concerted transition state. viu.ca

Reaction Kinetics:

The rate law for a typical S(_N)2 reaction of this compound with a nucleophile (Nu) can be expressed as:

Rate = k[this compound][Nu]

Several factors influence the rate constant, k:

Steric Hindrance: As a primary alkyl halide, the bromine atom in this compound is located at the terminus of a long alkyl chain. This position is relatively unhindered, facilitating the backside attack of the nucleophile, which is characteristic of the S(_N)2 mechanism. du.edu.eg Generally, the reactivity of alkyl halides in S(_N)2 reactions follows the order: methyl > primary > secondary > tertiary. viu.cadu.edu.eg

Alkyl Chain Length: Studies on the halogen exchange reactions of bromoalkanes have shown that increasing the length of the alkyl chain can have a modest effect on the reaction rate. Elongation of the alkyl group tends to slightly decrease the rate constant. researchgate.net This is attributed to the increased steric bulk and potential conformational effects of the longer chain that can hinder the approach of the nucleophile to the reaction center. researchgate.net

Nucleophile Strength: The rate of S(_N)2 reactions is highly dependent on the strength of the nucleophile. Stronger nucleophiles lead to faster reaction rates.

Solvent Effects: The choice of solvent can significantly impact the reaction kinetics. Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.

Thermodynamic Profiling:

The thermodynamic profile of a reaction provides insight into the energy changes that occur. For the S(_N)2 reaction of this compound, the key thermodynamic parameters are the enthalpy ((\Delta)H), entropy ((\Delta)S), and Gibbs free energy ((\Delta)G) of the reaction.

ParameterDescriptionExpected Influence on Reactions of this compound
Activation Energy (Ea) The minimum energy required to initiate the reaction.Relatively low for a primary alkyl halide, but may be slightly higher than for shorter chain analogues due to the long alkyl chain. researchgate.net
Enthalpy of Reaction ((\Delta)H) The net change in heat content.Generally exothermic, as the bond formed between carbon and the nucleophile is often stronger than the C-Br bond being broken.
Entropy of Reaction ((\Delta)S) The change in the degree of disorder.Typically small for S(_N)2 reactions as two reactant molecules combine to form two product molecules (the substituted product and the bromide ion).
Gibbs Free Energy ((\Delta)G) The overall energy change that determines the spontaneity of the reaction.Expected to be negative for spontaneous reactions, driven by the negative enthalpy change.

Stereochemical Outcomes and Control in Chemical Transformations

The stereochemistry of reactions at the terminal carbon of this compound is a direct consequence of the S(_N)2 mechanism. A key feature of the S(_N)2 reaction is the inversion of configuration at the stereocenter where the substitution occurs. libretexts.org

However, in the case of this compound, the terminal carbon atom bonded to the bromine is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, nucleophilic substitution at this position does not lead to the formation of different stereoisomers.

While the terminal carbon itself is not stereogenic, the principles of stereocontrol become critical when either the nucleophile or the reactant molecule contains other stereocenters. In such cases, the reaction can lead to the formation of diastereomers. The stereochemical outcome is dictated by the "backside attack" of the nucleophile on the carbon atom bearing the leaving group (bromine). libretexts.org This specific trajectory of the nucleophile is necessary to allow for the simultaneous formation of the new bond and cleavage of the carbon-bromine bond, passing through a trigonal bipyramidal transition state. libretexts.org

The long alkyl chain of this compound is flexible and does not inherently impose significant stereochemical bias on reactions at its terminus in the absence of other directing groups. Control of stereochemistry in transformations involving this molecule would therefore primarily depend on the chirality of the reacting partner or the use of chiral catalysts or auxiliaries that can create a chiral environment around the reactive site.

Advanced Applications in Contemporary Research

Radiochemistry and Nuclear Medicine Applications

In the field of nuclear medicine, Methyl 16-bromohexadecanoate serves as an essential starting material for the synthesis of radiolabeled fatty acid analogs. These compounds are instrumental in the development of tracers for Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes within the body.

This compound is a well-established precursor for the synthesis of various radiolabeled fatty acids. The terminal bromine atom provides a reactive site for the introduction of a radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]), through a nucleophilic substitution reaction. This process is fundamental to creating tracers that mimic the behavior of natural fatty acids in biological systems.

The development of effective PET radiotracers is crucial for diagnosing and understanding a range of diseases, particularly cardiovascular conditions. Fatty acid metabolism is a key indicator of myocardial health, and tracers derived from this compound are designed to probe this metabolic pathway.

The synthesis of 16-[¹⁸F]fluoro-palmitic acid ([¹⁸F]FP), a key PET tracer for myocardial metabolism, often starts from a bromo-precursor like this compound. The process typically involves a nucleophilic substitution reaction where the bromide is displaced by [¹⁸F]fluoride. Automated synthesis modules are often employed to handle the short half-life of fluorine-18 (approximately 110 minutes) and to ensure reproducible and high-yield production in a clinical setting. The synthesis generally involves trapping the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge, eluting it into a reaction vessel, and then reacting it with the precursor. Subsequent purification using techniques like high-performance liquid chromatography (HPLC) is necessary to obtain the final radiotracer with high radiochemical purity.

To enhance the metabolic trapping of radiotracers in the myocardium and improve image quality, thia-fatty acid analogs have been developed. These compounds incorporate a sulfur atom into the fatty acid chain, which can alter their metabolic fate. This compound can be chemically modified to introduce this thia-group. For instance, in the synthesis of tracers like 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA), a bromo- or tosyloxy-precursor is utilized for the radiofluorination step. The synthesis of these precursors can be a multi-step process where a shorter chain thiol is coupled with a bromo-functionalized component derived from a molecule like this compound, followed by further chemical modifications to introduce a suitable leaving group for the subsequent ¹⁸F-labeling. These thia analogs have shown significant potential as clinical PET probes for fatty acid oxidation in cardiovascular diseases. elsevierpure.com

A critical aspect of developing new PET tracers is the evaluation of their metabolic stability and biodistribution. Studies on radiotracers derived from bromo-precursors have shown that their distribution and retention in tissues, particularly the heart, are key performance indicators. For example, tissue distribution studies in rats with various fluorine-18 labeled fatty acids have been conducted to assess their uptake in the myocardium. nih.gov It has been observed that structural modifications, such as the introduction of fluorine, can influence the rate of clearance from the heart. nih.gov Furthermore, the accumulation of radioactivity in bone can indicate metabolic defluorination, a factor that needs to be minimized in tracer design. nih.gov The goal is to develop tracers that are readily taken up by the target tissue, are metabolically trapped for a sufficient duration for imaging, and have minimal off-target accumulation.

Development of Positron Emission Tomography (PET) Radiotracers

Organic and Medicinal Chemistry Research Endeavors

Beyond its significant role in radiochemistry, this compound is a valuable tool in broader organic and medicinal chemistry research. Its long alkyl chain combined with a reactive terminal bromide makes it suitable for constructing complex molecules and functionalized surfaces.

One notable application is in the field of surface chemistry, specifically in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate, and they are used to modify the surface properties of materials. While alkanethiols are commonly used for creating SAMs on gold surfaces, long-chain bromoalkanoates can also be utilized to create functionalized surfaces. rsc.orgyoutube.comdiva-portal.org These surfaces can then be used in a variety of applications, including as platforms for biosensors, in the study of cell adhesion, and for controlling surface wettability. The terminal bromide of this compound can be further reacted with other molecules to introduce specific functionalities to the surface.

In synthetic organic chemistry, long-chain bromoalkanoates serve as versatile intermediates. They can participate in a variety of coupling reactions to extend carbon chains or to introduce the long alkyl moiety into more complex molecular structures. This is particularly relevant in the synthesis of bioactive lipids and their analogs, which are important targets in medicinal chemistry due to their diverse biological roles. mdpi.com The ability to precisely introduce a 16-carbon chain is valuable in constructing molecules that can interact with lipid-binding proteins or integrate into cell membranes.

Building Block for the Synthesis of Complex Organic Architectures

This compound serves as a fundamental component in the construction of intricate organic structures. The terminal bromine atom provides a reactive handle for nucleophilic substitution reactions, enabling the attachment of various functional groups and the elongation of the carbon chain. This reactivity is crucial for the synthesis of molecules with specific lengths and functionalities required for creating complex, self-assembling systems. For instance, it has been utilized as a precursor in the synthesis of long-chain functionalized molecules that form self-assembled monolayers, which are highly ordered molecular assemblies with applications in materials science and electronics.

Preparation of Modified Fatty Acids and Specialized Lipids

The ability to introduce a variety of functional groups at the omega-position of the fatty acid chain via the bromo-substituent makes this compound a valuable tool for the synthesis of modified fatty acids and specialized lipids. These modified lipids are instrumental in studying biological processes and in the development of novel therapeutic agents. The long aliphatic chain mimics the hydrophobic tail of natural lipids, while the introduced functional group can serve as a probe, a point of attachment for other molecules, or can impart specific physical or biological properties to the lipid.

Design and Synthesis of Advanced Prodrug Systems

A significant application of this compound is in the field of medicinal chemistry, particularly in the design and synthesis of advanced prodrug systems. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

Recent research has highlighted the use of this compound in the synthesis of thioether-lipid analogues of Tenofovir Exalidex (TXL), a lipid conjugate prodrug of the antiretroviral drug Tenofovir. In a study aimed at developing more metabolically stable and potent anti-HIV agents, this compound was a key starting material. The synthesis involved the reaction of this compound to introduce a long lipid tail with a thioether linkage to the parent drug.

The rationale behind incorporating a lipid tail derived from this compound into the prodrug design is to enhance its metabolic stability and pharmacological efficacy. The long alkyl chain increases the lipophilicity of the prodrug, which can improve its absorption and distribution. Furthermore, the introduction of a thioether linkage, facilitated by the bromo-functionalization of the precursor, is a strategy to create analogues with improved resistance to metabolic degradation, thereby prolonging the drug's action in the body. The research demonstrated that these modifications could lead to prodrugs with potent anti-HIV activity and robust stability in human liver microsomes.

Prodrug ComponentStarting MaterialSynthetic StrategyDesired Outcome
Lipid TailThis compoundNucleophilic substitutionIncreased lipophilicity and metabolic stability
LinkerThioetherReaction with thiol-containing moleculesEnhanced resistance to enzymatic cleavage
Parent DrugTenofovirEsterificationImproved cellular uptake and targeted delivery

Development of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs. However, their complex structures can make them difficult to synthesize and modify. This compound provides a useful scaffold for the synthesis of analogues of natural products, allowing for the systematic modification of the lipid portion of the molecule to explore structure-activity relationships.

While direct synthesis of antifungal analogues using this compound is an area of ongoing research, the principles of its application in creating lipidated molecules are highly relevant. The conjugation of a long lipid chain to a known antifungal agent can enhance its ability to penetrate the fungal cell membrane, which is rich in lipids. The C16 chain of this compound is of a similar length to the fatty acids found in fungal cell membranes, potentially facilitating this interaction. This strategy is being explored to improve the efficacy of existing antifungal drugs and to overcome resistance mechanisms.

Contributions to Materials Science and Nanotechnology

This compound is proving to be a valuable tool in the creation of advanced materials with tailored properties. Its ability to form the basis of self-assembled monolayers and to initiate the growth of polymers from surfaces is driving innovation in various fields.

Precursor for the Formation of Self-Assembled Monolayers (SAMs)

A primary application of this compound is its role as a precursor in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. The long alkyl chain of this compound facilitates the formation of a densely packed and stable monolayer, while the terminal bromine atom provides a reactive site for further chemical functionalization. This versatility is key to its utility in surface engineering.

The terminal bromine atom on SAMs derived from this compound can be readily displaced by a variety of nucleophiles, allowing for the covalent attachment of a wide range of molecules. This enables the precise control of surface properties such as wettability, adhesion, and biocompatibility. For instance, by attaching hydrophilic or hydrophobic molecules, the surface can be rendered water-attracting or water-repelling. Furthermore, the immobilization of specific biomolecules, such as peptides or enzymes, can be achieved, creating surfaces with tailored biological activity. This has significant implications for the development of biosensors, platforms for studying cell adhesion, and other biotechnological applications. The ability to control the surface chemistry at the molecular level is a powerful tool for designing materials that can interact with their environment in a predetermined manner.

The development of biocompatible coatings is essential to prevent adverse reactions between medical implants and the surrounding biological tissue. SAMs formed from precursors like this compound can be used to create such coatings. The long alkyl chains can form a passivating layer that minimizes non-specific protein adsorption, a primary event that can trigger an inflammatory response. Moreover, the terminal bromine can be functionalized with biocompatible polymers or specific bioactive molecules that can promote tissue integration and healing. This approach offers a way to modify the surface of existing implant materials to improve their long-term performance and reduce the risk of rejection.

Development of Novel Functional Materials

Beyond surface modification, this compound can be utilized in the synthesis of novel functional materials. The terminal bromine atom can act as an initiator for surface-initiated polymerization (SIP). In this technique, the molecule is first anchored to a surface, and then monomer units are added to grow a polymer chain directly from the surface. This "grafting from" approach allows for the creation of dense polymer brushes with controlled thickness and composition. These polymer-grafted surfaces can exhibit a wide range of functionalities, including stimuli-responsive behavior, enhanced lubrication, and specific recognition capabilities, opening up possibilities for the development of smart materials, advanced sensors, and drug delivery systems.

Research in Chemical Biology and Chemical Genetics

The unique structure of this compound also lends itself to applications in the fields of chemical biology and chemical genetics, where small molecules are used to study and manipulate biological systems.

The long alkyl chain of this compound can facilitate its interaction with cellular membranes and proteins, while the reactive bromine atom can be used to covalently label biological targets. This makes it a useful scaffold for the design of chemical probes to investigate protein-protein interactions, enzyme activity, and other cellular processes. By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the bromine atom, researchers can track the localization and interactions of the probe within a cell.

Utility as Probes for Enzyme Activity Elucidation

The functionalization of fatty acids into chemical probes is a powerful strategy for studying the enzymes that metabolize them. This compound serves as an excellent precursor for the synthesis of such probes. The terminal bromine atom can be readily displaced by nucleophiles, allowing for the introduction of various reporter groups.

One common application is in the development of probes to study protein acylation, the process by which fatty acids are attached to proteins. This post-translational modification is crucial for regulating protein localization, stability, and function. To visualize and identify acylated proteins, researchers often use fatty acid analogs containing a "clickable" chemical handle, such as an azide (B81097) or an alkyne.

The synthesis of these probes can begin with this compound. For instance, the bromine can be substituted with sodium azide to produce methyl 16-azidohexadecanoate. This modified fatty acid can then be fed to cells, where it is metabolized and incorporated into proteins by acyltransferases. Following this metabolic labeling, the azide group can be selectively reacted with a fluorescent dye or a biotin tag via a bioorthogonal chemical reaction, such as the Staudinger ligation or a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This enables the visualization of acylated proteins by fluorescence microscopy or their enrichment and identification by mass spectrometry-based proteomics.

Key Research Findings:

Fatty acid analogs with terminal clickable groups are invaluable tools for identifying and quantifying protein acylation. researchgate.net

These chemical reporters can be used to study the dynamics of protein palmitoylation in various cellular contexts. nih.gov

The synthesis of these probes often involves the functionalization of a fatty acid at its omega position, a role for which this compound is well-suited.

Compound NameRole in Probe Synthesis
This compoundPrecursor with a reactive handle (bromine) for functionalization.
Methyl 16-azidohexadecanoateAn intermediate probe with a clickable azide group for bioorthogonal reactions.
Palmitic acidThe parent fatty acid, the metabolism of which is often studied with these probes.

Integration into Palmitoyl (B13399708) Transferase Chemical-Genetic Systems

Protein S-palmitoylation, the attachment of palmitic acid to cysteine residues, is a reversible post-translational modification that plays a critical role in cellular signaling. This process is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which often contain a conserved DHHC (aspartate-histidine-histidine-cysteine) motif.

Chemical-genetic systems have been developed to dissect the specific substrates of individual PATs. These systems often employ fatty acid analogs that can be metabolically incorporated into proteins. This compound can be used to synthesize these specialized fatty acid probes. For example, it can be converted into a palmitic acid analog with a terminal alkyne group (e.g., 17-octadecynoic acid).

In a typical chemical-genetic approach, cells are treated with the alkyne-modified fatty acid. This probe is then utilized by cellular PATs and attached to their protein substrates. After cell lysis, the alkyne-tagged proteins can be selectively captured using click chemistry, where the alkyne reacts with an azide-functionalized resin. The captured proteins can then be identified by mass spectrometry, revealing the substrate profile of the PATs active in the cell. This approach has been instrumental in identifying novel substrates for various DHHC enzymes and understanding their biological roles. nih.gov

Detailed Research Applications:

Substrate Discovery: Identification of the specific protein substrates for different neuronal PATs, such as DHHC-3, DHHC-8, HIP14, and HIP14L. nih.gov

Dynamic Labeling: Palmitic acid chemical reporters have been used to investigate changes in protein S-palmitoylation during cellular processes like meiosis. nih.gov

Quantification of Turnover: Dual-labeling strategies using fatty acid probes and protein synthesis reporters allow for the measurement of the rate of palmitoylation and depalmitoylation on specific proteins. nih.gov

Application in Metabolomic Analysis within Cellular Systems

Metabolomics and its sub-discipline, lipidomics, aim to comprehensively identify and quantify the small molecules within a biological system. These approaches provide a snapshot of the metabolic state of cells and can reveal how metabolism is altered in disease. Fatty acid profiling is a key component of lipidomics, and it typically involves the analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

This compound can serve several roles in metabolomic and lipidomic studies:

Internal Standard: Due to its unique mass conferred by the bromine atom, this compound can be used as an internal standard for the quantification of other FAMEs in complex biological samples. Its distinct isotopic pattern allows for its unambiguous identification and accurate quantification, which can be used to normalize the signals of endogenous fatty acids.

Metabolic Tracer: The bromine atom also serves as a stable isotope label. Cells can be cultured in the presence of 16-bromohexadecanoic acid (derived from the hydrolysis of the methyl ester). The incorporation of this labeled fatty acid into various lipid species (e.g., triglycerides, phospholipids) can be tracked by mass spectrometry. This allows researchers to follow the metabolic fate of exogenous fatty acids and to study the dynamics of lipid synthesis and turnover.

Probing Lipid Modifications: The study of how cells metabolize xenobiotic or modified fatty acids can provide insights into the substrate specificity of enzymes involved in lipid metabolism. The cellular processing of brominated fatty acids can be compared to that of their non-brominated counterparts to understand how this modification affects their incorporation into complex lipids and their subsequent metabolism.

Research Context:

Lipidomic profiling is used to analyze changes in the composition of esterified fatty acids in various disease models, such as nonalcoholic fatty liver disease. nih.govnih.gov

The analysis of FAMEs is a standard method for determining the fatty acid composition of biological samples. creative-proteomics.com

Metabolic pathways are increasingly recognized as key regulators of cell fate and function, making tools that can probe these pathways, such as labeled fatty acids, highly valuable. nih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of Methyl 16-bromohexadecanoate by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. It provides precise information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the molecule.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The methyl ester protons (-OCH₃) would appear as a singlet at approximately 3.67 ppm. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is expected to resonate as a triplet at around 3.41 ppm due to coupling with the neighboring methylene protons. The methylene group alpha to the carbonyl group (-CH₂COOCH₃) would likely appear as a triplet around 2.30 ppm. The large number of methylene groups in the long aliphatic chain would overlap to form a complex multiplet, typically in the region of 1.25 to 1.63 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, the carbonyl carbon of the ester group is the most deshielded, appearing at approximately 174.4 ppm. The methyl carbon of the ester group would be found at around 51.5 ppm. The carbon atom attached to the bromine (-CH₂Br) is expected at about 34.1 ppm. The remaining methylene carbons of the long alkyl chain would produce a series of signals in the range of 24.9 to 34.0 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Protons Chemical Shift (ppm) Multiplicity
-COOCH₃ ~3.67 Singlet
-CH₂Br ~3.41 Triplet
-CH₂COO- ~2.30 Triplet
-CH₂CH₂Br ~1.85 Multiplet
-(CH₂)₁₁- ~1.25-1.63 Multiplet

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm)
-C OOCH₃ ~174.4
-COOC H₃ ~51.5
-C H₂Br ~34.1
-C H₂CH₂Br ~32.9
-C H₂COO- ~34.0

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS or LC-HRMS), it also allows for the separation and identification of components in a mixture.

For this compound (C₁₇H₃₃BrO₂), the molecular weight is 348.17 g/mol (for the ⁷⁹Br isotope) and 350.17 g/mol (for the ⁸¹Br isotope). The mass spectrum would therefore show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is highly selective and sensitive. A precursor ion corresponding to the protonated molecule [M+H]⁺ or an adduct is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern can be used to confirm the identity of the compound. Common fragmentation pathways for long-chain esters include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage of the alkyl chain.

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): LC-HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (⁷⁹Br) m/z (⁸¹Br) Description
[M]⁺ 348.17 350.17 Molecular Ion
[M+H]⁺ 349.18 351.18 Protonated Molecule
[M-OCH₃]⁺ 317.15 319.15 Loss of methoxy group

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification and analysis of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds. For this compound, silica (B1680970) gel is typically used as the stationary phase. A solvent system of low to moderate polarity, such as a mixture of hexanes and ethyl acetate, is employed as the mobile phase. The less polar nature of the long alkyl chain in this compound means it will elute relatively quickly from the silica gel column. The polarity of the solvent mixture is optimized to achieve good separation from any more polar or less polar impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of a chemical reaction. sigmaaldrich.com In the synthesis of this compound from 16-bromohexadecanoic acid, TLC can be used to track the disappearance of the starting carboxylic acid and the appearance of the product ester. researchgate.net A small spot of the reaction mixture is applied to a TLC plate coated with silica gel. The plate is then developed in a suitable solvent system, typically a mixture of hexane (B92381) and ethyl acetate. The carboxylic acid, being more polar, will have a lower Retention Factor (Rf) value and will not travel as far up the plate as the less polar methyl ester product. By comparing the spots of the reaction mixture over time to spots of the starting material and a pure product standard, the extent of the reaction can be qualitatively assessed.

Reverse phase chromatography is a powerful technique for the separation and isolation of organic compounds, particularly those with long alkyl chains like fatty acid methyl esters. nih.gov In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile (B52724) and water). This compound, being a relatively nonpolar molecule, will be well-retained on the nonpolar stationary phase. Elution is typically achieved by increasing the proportion of the organic solvent in the mobile phase. This technique is particularly useful for separating the target compound from more polar impurities. The presence of the bromine atom slightly increases the polarity of the molecule compared to its non-brominated analog, methyl hexadecanoate, which may lead to a slightly shorter retention time under identical reverse-phase conditions.

Gas Chromatography for Complex Mixture Analysis

Gas chromatography (GC) stands as a pivotal technique for the separation and analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound, a long-chain fatty acid methyl ester. When this compound is present within a complex mixture, such as reaction byproducts or environmental samples, GC provides the resolution necessary to isolate it from other components.

Research involving the analysis of brominated fatty acid methyl esters often utilizes GC coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID). nih.govnih.gov The choice of detector depends on the analytical goal; MS provides structural information for definitive identification, while FID offers high sensitivity for quantification. The separation is typically achieved on a capillary column with a specific stationary phase. For long-chain esters, columns with phases like those containing polyethylene (B3416737) glycol (Carbowax-type) or biscyanopropyl are often employed to resolve components, including isomers. restek.com

The analytical process involves the derivatization of any free fatty acids to their methyl esters to enhance volatility and thermal stability, ensuring accurate GC analysis. restek.com In the context of analyzing complex mixtures containing brominated vegetable oil (BVO), a common source of brominated fatty acids, methods involve transesterification of the oil followed by GC analysis. nih.govnih.govresearchgate.net This sample preparation is critical for reliable results.

Key parameters in a GC method for analyzing mixtures containing long-chain bromoalkanoate esters are outlined in the interactive table below. The retention time of this compound would be specific to the exact conditions used, but can be predicted based on its molecular weight and the properties of the stationary phase. nih.govresearchgate.net

Table 1: Typical Gas Chromatography Parameters for Long-Chain Ester Analysis

ParameterTypical Value/ConditionRationale
Column Type Capillary Column (e.g., VF-5ht, FAMEWAX)Provides high resolution needed for separating complex mixtures of esters. nih.govrestek.com
Stationary Phase Mid-polarity (e.g., 5% Phenyl Polysiloxane) or high-polarity (e.g., Polyethylene Glycol)Choice depends on the polarity of the analytes to be separated. Polar phases are effective for fatty acid methyl esters. restek.com
Injector Temperature 250-280 °CEnsures rapid volatilization of the long-chain ester without thermal degradation.
Oven Temperature Program Initial hold, followed by a ramp (e.g., 10 °C/min) to a final temperature (e.g., 300 °C)Allows for the separation of compounds with a wide range of boiling points. nih.gov
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column.
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID)MS provides structural identification, while FID offers sensitive quantification. nih.govnih.gov

Other Advanced Characterization and Purification Methods

Beyond chromatographic techniques, other physical and chemical methods are essential for the comprehensive characterization and purity assessment of synthesized or isolated this compound.

The melting point of a crystalline solid is a fundamental physical property that is highly sensitive to the presence of impurities. For a pure substance, melting occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This principle is a cornerstone of purity assessment in synthetic chemistry.

In the context of long-chain esters like this compound, the melting point is influenced by the length of the alkyl chain and the nature of the functional groups present. adichemistry.com The presence of the terminal bromine atom, being larger and more polarizable than hydrogen, will affect the intermolecular forces (van der Waals and dipole-dipole interactions) and thus the energy required to transition from a solid to a liquid state. adichemistry.comlibretexts.org

Differential Scanning Calorimetry (DSC) is a modern and precise method for determining the melting point and enthalpy of fusion of fatty acid esters. mdpi.comresearchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the accurate determination of the onset and peak of the melting endotherm. A sharp melting peak observed in a DSC thermogram is indicative of high purity, whereas a broad peak suggests the presence of impurities. mdpi.com For some long-chain fatty acid esters, the melting points can vary by up to 1°C depending on the analytical method used. researchgate.net

The relationship between purity and melting point characteristics is summarized in the interactive table below.

Table 2: Correlation of Melting Point Characteristics with Purity

Melting Point CharacteristicIndication of High PurityIndication of Impurities Present
Melting Range Narrow (typically < 1-2 °C)Broad
Melting Point Value Consistent with literature values for the pure compoundDepressed (lower than the literature value)
DSC Peak Shape Sharp and symmetricalBroad and often asymmetrical

Q & A

Q. What are the optimal conditions for synthesizing methyl 16-bromohexadecanoate, and how can impurities be minimized during its preparation?

this compound is typically synthesized via esterification of 16-bromohexadecanoic acid with methanol under acidic catalysis. Key parameters include:

  • Reaction temperature : 60–80°C to balance reaction rate and side-product formation (e.g., elimination or oxidation byproducts).
  • Catalyst choice : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 5–10 mol% .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the ester (mp ~40–42°C, confirmed via DSC) .
    Common impurities include unreacted fatty acid or brominated intermediates; monitor via TLC (Rf ~0.6 in 9:1 hexane:ethyl acetate) or GC-MS .

Q. How can this compound be characterized to confirm structural integrity and purity?

  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 3.65 (s, 3H, -OCH₃), δ 1.85 (t, 2H, -CH₂Br), δ 1.25 (m, 28H, aliphatic chain) .
    • MS (EI) : Molecular ion peak at m/z 350 [M]⁺, with fragmentation at m/z 91 (Br loss) .
  • Chromatography : HPLC (C18 column, 80:20 MeOH:H₂O) to confirm >95% purity .

Q. What are the primary applications of this compound in foundational research?

  • Self-assembled monolayers (SAMs) : Used to modify gold or silicon surfaces for studying hydrophobic interactions or electrochemical properties .
  • Radiotracer synthesis : Precursor for ¹⁸F-labeled fatty acids (e.g., 16-[¹⁸F]fluoropalmitic acid) via nucleophilic substitution (Kryptofix 2.2.2, K₂CO₃, 80°C) for PET imaging .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound in polar solvents?

Discrepancies arise from solvent polarity and temperature effects:

  • DMSO : Solubility varies from 2.5 mg/mL (7.46 mM) at 25°C to >10 mg/mL at 50°C due to thermal expansion .
  • Ethanol : Limited solubility (~1.2 mg/mL at 25°C) but improves with co-solvents (e.g., 20% SBE-β-CD in saline for in vivo formulations) .
    Methodological recommendation : Use dynamic light scattering (DLS) to assess aggregation and validate solubility under experimental conditions .

Q. What experimental design considerations are critical when using this compound in radiochemical syntheses?

  • Radiolabeling efficiency : Optimize [¹⁸F]fluoride activation (e.g., Kryptofix 2.2.2, anhydrous acetonitrile) and reaction time (10–15 min at 80°C) to achieve >85% radiochemical yield .
  • Purification challenges : Remove unreacted bromide via Sep-Pak C18 cartridges and validate purity via radio-HPLC (Phenomenex Luna C18, 225 nm UV detection) .
  • Stability : Assess radiochemical stability in saline (pH 7.4) over 4 hours; degradation >10% necessitates reformulation with antioxidants (e.g., ascorbic acid) .

Q. How can researchers mitigate side reactions during nucleophilic substitution of this compound?

  • Competing elimination : Minimize by using aprotic solvents (acetonitrile) and avoiding bases stronger than K₂CO₃ .
  • Byproduct analysis : Characterize via LC-MS (e.g., methyl 16-hydroxyhexadecanoate from hydrolysis or 1-hexadecene from β-elimination) .
    Advanced tip : Computational modeling (DFT) predicts transition states and guides solvent/base selection to favor SN2 mechanisms .

Q. What are the thermodynamic properties of this compound, and how do they impact experimental protocols?

  • Melting point : ~40–42°C (DSC data) .
  • Thermal stability : Decomposes above 200°C (TGA data), requiring low-temperature storage (<4°C) to prevent bromine loss .
  • Vapor pressure : ~0.01 mmHg at 25°C (estimated via Antoine equation), relevant for solvent removal under reduced pressure .

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Methyl 16-bromohexadecanoate

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